molecular formula C13H15F2N3O B2439612 N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide CAS No. 2411271-46-8

N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide

Cat. No. B2439612
CAS RN: 2411271-46-8
M. Wt: 267.28
InChI Key: ALKHURDLULAVEU-UHFFFAOYSA-N
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Description

N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide, also known as DFE, is a chemical compound that has been widely used in scientific research due to its unique properties. DFE is a small molecule that can easily penetrate the cell membrane and interact with various cellular components.

Mechanism of Action

The mechanism of action of N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. HDACs are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting HDACs, N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide can induce apoptosis in cancer cells and modulate gene expression in normal cells.
Biochemical and Physiological Effects:
N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide has been shown to have various biochemical and physiological effects on cells. It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide can also induce autophagy, a process by which cells degrade and recycle their own components. Moreover, N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the cell membrane and interact with various cellular components. Moreover, N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide has been shown to have low toxicity and high selectivity for HDACs. However, N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not fully understood. Moreover, N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide has limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide. One direction is to study its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. HDAC inhibitors have been shown to have neuroprotective effects in animal models of these diseases, and N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide could be a potential candidate for further studies. Another direction is to investigate the role of N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide in epigenetic regulation, which is the study of heritable changes in gene expression that do not involve changes to the DNA sequence. N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide could be used to study the role of HDACs in epigenetic regulation and their potential therapeutic applications. Finally, N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide could be used in combination with other drugs to enhance their efficacy and reduce their side effects.

Synthesis Methods

The synthesis of N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide involves a multistep process that includes the reaction of 2,2-difluoroethylamine with propargyl bromide to form N-(2,2-difluoroethyl)propargylamine. This intermediate is then reacted with 4,5,6,7-tetrahydro-1H-indazole-3-carboxaldehyde to form the final product, N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide. The synthesis of N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide has been optimized to achieve high yields and purity, making it suitable for various research applications.

Scientific Research Applications

N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide has been extensively used in scientific research to study various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Moreover, N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide has been used to study the role of HDACs in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O/c1-2-5-11(19)16-8-13(14,15)12-9-6-3-4-7-10(9)17-18-12/h3-4,6-8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKHURDLULAVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C1=NNC2=C1CCCC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide

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